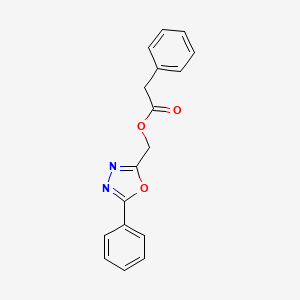![molecular formula C13H19Cl2NO B4404290 N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride
描述
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride, also known as Clopenthixol hydrochloride, is a potent antipsychotic drug that is widely used in the treatment of schizophrenia and other psychotic disorders. This compound belongs to the thioxanthene family of antipsychotics and is known for its high efficacy and low side effects profile.
作用机制
The exact mechanism of action of N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride hydrochloride is not fully understood. However, it is believed to exert its antipsychotic effects by blocking the dopamine D2 receptors in the brain. This results in a decrease in the activity of dopaminergic neurons, which are known to be hyperactive in patients with schizophrenia. Additionally, this compound hydrochloride may also have an effect on other neurotransmitter systems, such as the serotonin and noradrenaline systems.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is believed to contribute to its antipsychotic effects. Additionally, this compound has been shown to have a sedative effect, which may be beneficial for patients with agitation or anxiety.
实验室实验的优点和局限性
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride hydrochloride has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers. Additionally, this compound has a low side effects profile, which reduces the risk of confounding factors in experiments.
However, there are also limitations to the use of this compound hydrochloride in lab experiments. Its potency and efficacy may vary depending on the animal model used, which can make it difficult to compare results across studies. Additionally, the sedative effects of this compound may interfere with certain behavioral tests.
未来方向
There are several future directions for the study of N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride hydrochloride. One area of interest is the development of new formulations that can improve the bioavailability and efficacy of this compound. Additionally, there is a need for further research into the long-term effects of this compound hydrochloride on cognitive function and quality of life in patients with schizophrenia. Finally, the use of this compound hydrochloride in combination with other drugs, such as mood stabilizers or antidepressants, should be explored to determine the potential benefits and risks of this approach.
Conclusion
This compound hydrochloride is a potent antipsychotic drug that has been extensively studied for its efficacy and safety in the treatment of schizophrenia and other psychotic disorders. Its well-established mechanism of action and low side effects profile make it a reliable tool for researchers. However, there are also limitations to its use in lab experiments, and further research is needed to explore its potential benefits and risks in different contexts.
科学研究应用
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride hydrochloride has been extensively studied for its efficacy and safety in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. Numerous clinical trials have demonstrated the effectiveness of this compound hydrochloride in reducing the symptoms of psychosis, such as delusions, hallucinations, and disordered thinking. Additionally, this compound has been shown to improve cognitive function and quality of life in patients with schizophrenia.
属性
IUPAC Name |
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-4-7-15-8-9-16-13-11(3)6-5-10(2)12(13)14;/h4-6,15H,1,7-9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDCBBKCGCJVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4404208.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4404225.png)
![3-[3-(2-propionylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4404232.png)
![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)

![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404269.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404294.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4404296.png)
![1-{4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404320.png)
